molecular formula C6H3BrFN3 B1383922 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2092062-74-1

8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1383922
CAS No.: 2092062-74-1
M. Wt: 216.01 g/mol
InChI Key: NCVGMOVOMZZDBJ-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of bromine and fluorine atoms attached to a triazolopyridine ring system. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions would depend on the desired transformation and the functional groups involved.

Major Products Formed

The major products formed from reactions involving this compound would vary based on the type of reaction. For example, substitution reactions would yield derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that triazolopyridines can act as inhibitors or modulators of various enzymes and receptors. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine include:

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens in the triazolopyridine ring system may result in distinct properties compared to other similar compounds.

Properties

IUPAC Name

8-bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-5-1-4(8)2-11-6(5)9-3-10-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVGMOVOMZZDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=NN2C=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 3
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 4
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 5
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 6
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine

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